

Chemical structure and properties of 6-Methoxymellein

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Compound of Interest

Compound Name: 6-Methoxymellein

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6-Methoxymellein: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxymellein is a naturally occurring dihydroisocoumarin found predominantly in carrots (*Daucus carota* L.), where it contributes to their characteristic bitterness and acts as a phytoalexin, providing defense against microbial pathogens.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **6-Methoxymellein**. Detailed experimental protocols for its isolation and for the evaluation of its biological effects are provided, along with a summary of its spectral data. Notably, this document elucidates the role of **6-Methoxymellein** in modulating the NF-κB signaling pathway, a key target in inflammation and cancer research. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identity

6-Methoxymellein, with the IUPAC name (3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one, is a chiral molecule belonging to the isocoumarin class of phenolic

compounds.[2] Its structure features a bicyclic core composed of a dihydropyranone ring fused to a benzene ring, substituted with a hydroxyl, a methoxy, and a methyl group.

Chemical Structure:

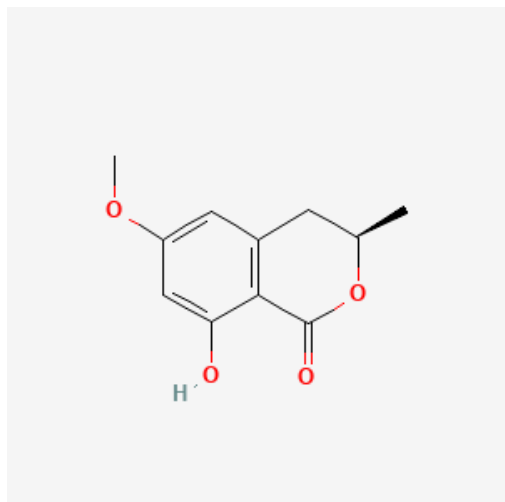


Image Source: PubChem CID 83412

Table 1: Chemical Identifiers of **6-Methoxymellein**

Identifier	Value
IUPAC Name	(3R)-8-hydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
CAS Number	13410-15-6[3]
Molecular Formula	C ₁₁ H ₁₂ O ₄ [2]
Molecular Weight	208.21 g/mol [2]
SMILES	<chem>C[C@@H]1CC2=C(C(=CC(=C2)OC)O)C(=O)O1</chem> [3]
InChI	InChI=1S/C11H12O4/c1-6-3-7-4-8(14-2)5-9(12)10(7)11(13)15-6/h4-6,12H,3H2,1-2H3/t6-/m1/s1[3]
InChIKey	AIFNAMVERSBWPS-ZCFIWIBFSA-N[3]

Physicochemical and Spectral Properties

6-Methoxymellein is a crystalline solid.^[4] A summary of its known physicochemical and spectral properties is presented below.

Table 2: Physicochemical Properties of **6-Methoxymellein**

Property	Value	Reference
Physical State	Crystalline solid	^[4]
Melting Point	76-77 °C	^[3]
Boiling Point	444.2 °C (Predicted)	^[5]
Solubility	Soluble in methanol, DMSO, ethanol. ^[6]	-
logP (Predicted)	1.50220	^[5]

Table 3: Spectral Data of **6-Methoxymellein**

Technique	Data	Reference
UV-Vis (Methanol)	λ_{max} at 267 and 302 nm	
^1H NMR (DMSO- d_6)	Data compiled from literature; specific peak assignments may vary based on solvent and instrument.	[7]
δ 1.35 (d, 3H, $J=6.3$ Hz, CH_3)		
δ 2.80 (m, 2H, CH_2)		
δ 3.75 (s, 3H, OCH_3)		
δ 4.60 (m, 1H, CH)		
δ 6.25 (d, 1H, $J=2.4$ Hz, Ar-H)		
δ 6.35 (d, 1H, $J=2.4$ Hz, Ar-H)		
δ 10.5 (s, 1H, OH)		
^{13}C NMR (DMSO- d_6)	Data compiled from literature; specific peak assignments may vary based on solvent and instrument.	[7]
δ 20.8 (CH_3)		
δ 34.5 (CH_2)		
δ 55.8 (OCH_3)		
δ 75.9 (CH)		
δ 100.5 (Ar-C)		
δ 108.2 (Ar-C)		
δ 110.1 (Ar-C)		
δ 139.8 (Ar-C)		
δ 162.5 (Ar-C)		

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δ 163.8 (Ar-C)		
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δ 169.5 (C=O)		
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Mass Spectrometry (ESI-MS)	[M+H] ⁺ at m/z 209	-
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IR	Characteristic peaks include O-H, C-H (aromatic and aliphatic), C=O (lactone), C=C (aromatic), and C-O stretching vibrations.	-
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Biological Activities and Signaling Pathway Modulation

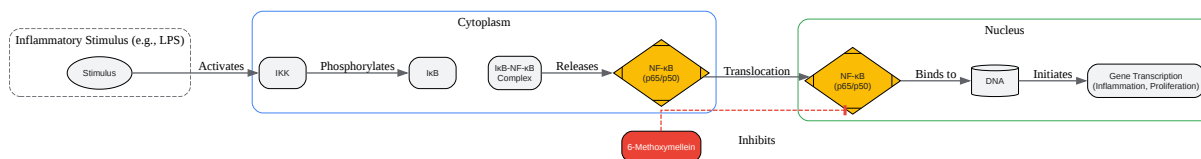
6-Methoxymellein exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being of particular interest to the scientific community.

Anticancer Activity

Recent studies have highlighted the potential of **6-Methoxymellein** as an anticancer agent, particularly in the context of breast cancer. It has been shown to inhibit the proliferation and migration of breast cancer cells. Furthermore, it effectively reduces the formation of mammospheres, which are enriched in cancer stem cells, indicating its potential to target the cancer stem cell population that is often responsible for tumor recurrence and metastasis.

Modulation of the NF- κ B Signaling Pathway

A key mechanism underlying the biological activities of **6-Methoxymellein** is its ability to modulate the Nuclear Factor-kappa B (NF- κ B) signaling pathway. In unstimulated cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B.[8] Upon stimulation by various signals, I κ B is phosphorylated and subsequently degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. [8] **6-Methoxymellein** has been demonstrated to inhibit the nuclear translocation of the p65 and p50 subunits of NF- κ B. This inhibitory action leads to the downregulation of NF- κ B target genes, thereby exerting its anti-inflammatory and anticancer effects.



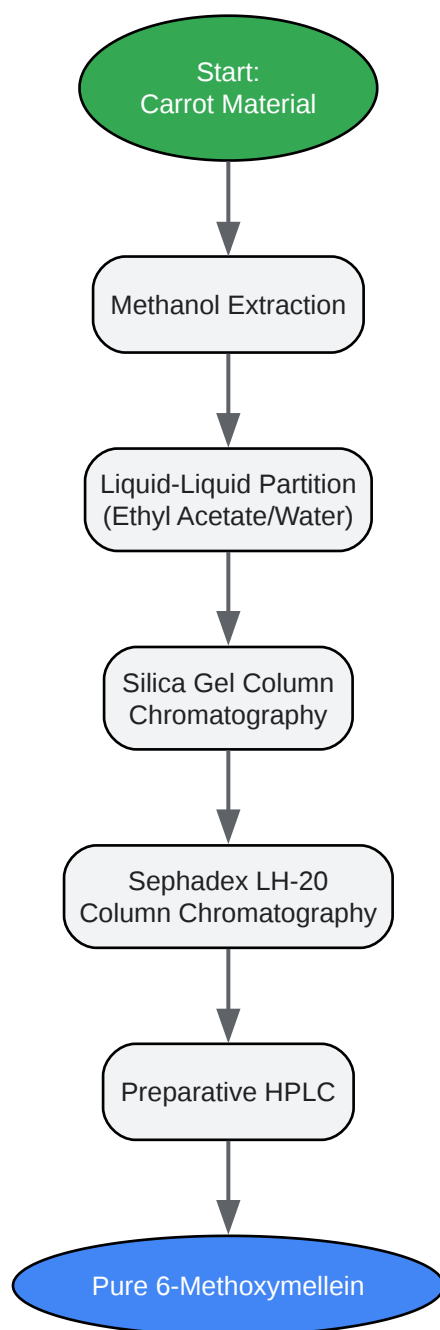
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Caption: Modulation of the NF-κB signaling pathway by **6-Methoxymellein**.

Experimental Protocols

This section provides detailed methodologies for the isolation of **6-Methoxymellein** from its natural source and for key in vitro assays to evaluate its biological activity.

Isolation of 6-Methoxymellein from Carrots



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Caption: General workflow for the isolation of **6-Methoxymellein**.

Protocol:

- Extraction:
 - Lyophilized and powdered carrot material is extracted with methanol at room temperature.

- The methanol extract is concentrated under reduced pressure.
- Solvent Partitioning:
 - The concentrated extract is suspended in water and partitioned with an equal volume of ethyl acetate.
 - The ethyl acetate fraction, containing **6-Methoxymellein**, is collected and dried.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
 - Sephadex LH-20 Column Chromatography: Fractions containing **6-Methoxymellein** are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase.
 - Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a methanol/water gradient.
- Structure Elucidation:
 - The purified compound is identified and characterized using spectroscopic methods, including NMR (^1H and ^{13}C) and mass spectrometry.

Mammosphere Formation Assay

This assay is used to assess the effect of **6-Methoxymellein** on the self-renewal capacity of breast cancer stem cells.

Protocol:

- Cell Culture:
 - Breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured to sub-confluency in standard cell culture conditions.

- Single-Cell Suspension:
 - Adherent cells are washed with PBS and detached using trypsin-EDTA.
 - The cells are resuspended in serum-free mammosphere culture medium and passed through a cell strainer to obtain a single-cell suspension.
- Plating and Treatment:
 - Cells are seeded at a low density (e.g., 5,000 cells/mL) in ultra-low attachment plates.
 - The cells are treated with various concentrations of **6-Methoxymellein** or a vehicle control (DMSO).
- Incubation and Sphere Formation:
 - The plates are incubated for 7-10 days to allow for the formation of mammospheres.
- Quantification:
 - The number and size of mammospheres are quantified using an inverted microscope.
 - Mammosphere forming efficiency (MFE) is calculated as: (Number of mammospheres / Number of cells seeded) x 100%.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol details the investigation of **6-Methoxymellein**'s effect on the nuclear translocation of NF-κB p65.

Protocol:

- Cell Treatment:
 - Cells are pre-treated with **6-Methoxymellein** for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
- Nuclear and Cytoplasmic Fractionation:

- Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit or a standard protocol involving differential centrifugation.[9]
- Protein Quantification:
 - The protein concentration of each fraction is determined using a protein assay (e.g., BCA assay).
- Western Blotting:
 - Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
 - The membrane is blocked and then incubated with primary antibodies against NF-κB p65 and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
 - The membrane is then incubated with HRP-conjugated secondary antibodies.[10]
- Detection and Analysis:
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
 - The band intensities are quantified using densitometry software, and the nuclear to cytoplasmic ratio of NF-κB p65 is determined.

Conclusion

6-Methoxymellein is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to inhibit cancer cell proliferation and modulate the NF-κB signaling pathway makes it a compelling candidate for further investigation in the development of novel therapeutic agents for cancer and inflammatory diseases. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

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